S 18986

Descripción general

Descripción

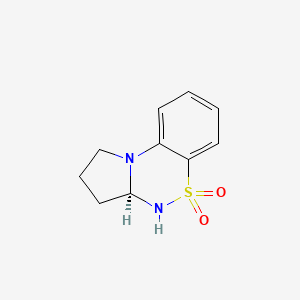

S 18986 is a heterocyclic compound that features a unique fusion of pyrrolo and benzothiadiazine rings

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of S 18986 typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of a substituted aniline with a sulfonamide, followed by cyclization using a suitable dehydrating agent.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and scalability.

Análisis De Reacciones Químicas

Types of Reactions

S 18986 undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur at specific positions on the benzothiadiazine ring.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Halogenated reagents, nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Aplicaciones Científicas De Investigación

Cognitive Enhancement Studies

Numerous studies have demonstrated the cognitive-enhancing properties of S 18986 across various animal models:

- Behavioral Models : Research indicates that this compound improves performance in procedural, spatial, episodic, working, and relational memory tasks in young adult and aged rodents. Notably, middle-aged animals exhibited more pronounced memory enhancements compared to older ones .

- Dosing Effects : In a study involving different dosages, this compound significantly improved memory retention when administered at doses of 5 to 50 mg/kg, enhancing both short-term and long-term potentiation in rodent models .

Clinical Applications

This compound has been investigated for its potential therapeutic applications in treating cognitive deficits associated with various conditions:

- Mild Cognitive Impairment (MCI) : Clinical trials have assessed the efficacy of this compound at doses of 15 mg and 50 mg in patients with MCI over a 12-month period. Results indicated improvements in cognitive symptoms .

- Alzheimer's Disease : Due to its mechanism of action, this compound is being explored as a treatment option for cognitive deficits in Alzheimer's disease, targeting AMPA receptor modulation to restore synaptic function .

Pharmacokinetics

Pharmacokinetic studies reveal that this compound effectively crosses the blood-brain barrier, with high permeability observed across cellular membranes. Key findings include:

- Clearance Rates : The brain uptake clearance was found to be around , indicating efficient transport into the brain tissue .

- Half-Life : The terminal half-life of this compound is approximately one hour in both plasma and brain tissues, suggesting rapid distribution and elimination processes .

Comparative Data Table

The following table summarizes key findings from studies on this compound compared to other AMPA receptor modulators:

| Compound | EC (μM) | Memory Task Performance | Selectivity for AMPA |

|---|---|---|---|

| This compound | 25 | Enhanced | High |

| LY404187 | 0.3 | Superior | Moderate |

| CX614 | 1.1 | Enhanced | High |

| Aniracetam | >3000 | Minimal | Low |

Case Study 1: Efficacy in Rodent Models

In a series of experiments using Wistar rats, this compound was administered prior to high-frequency stimulation to evaluate its effects on LTP. Results showed significant increases in both the amplitude and duration of excitatory postsynaptic potentials (EPSPs), confirming its role as a potent cognitive enhancer.

Case Study 2: Clinical Trial for MCI

A clinical trial involving patients with mild cognitive impairment demonstrated that subjects receiving this compound showed marked improvements in cognitive assessments compared to placebo groups over a year-long treatment period. This study supports the compound's potential as a therapeutic agent for age-related cognitive decline.

Mecanismo De Acción

The mechanism of action of S 18986 involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The specific pathways involved depend on the biological context and the target molecules.

Comparación Con Compuestos Similares

Similar Compounds

Uniqueness

S 18986 is unique due to its fused ring structure, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and bioactivity profiles, making it a valuable molecule for research and development.

Actividad Biológica

S 18986 is a selective positive allosteric modulator of AMPA-type glutamate receptors, which plays a crucial role in synaptic transmission and plasticity. This compound has garnered attention for its potential cognitive-enhancing properties and neuroprotective effects, particularly in the context of age-related cognitive decline and neurological disorders.

Chemical Structure and Properties

- Chemical Name : (3a S)-2,3,3a,4-Tetrahydro-1 H-pyrrolo[2,1- c][1,2,4]benzothiadiazine-5,5-dioxide

- CAS Number : 175340-20-2

- Purity : ≥98%

This compound is characterized by its ability to penetrate the blood-brain barrier effectively, allowing it to exert its effects on the central nervous system.

This compound enhances the activity of AMPA receptors without acting as an agonist. Its mechanism involves:

- Positive Allosteric Modulation : It increases the efficacy of glutamate at AMPA receptors, leading to enhanced synaptic transmission.

- Long-Term Potentiation (LTP) : The compound promotes the induction and maintenance of LTP in the hippocampus, a critical region for memory formation .

Cognitive Enhancement

Research indicates that this compound exhibits significant cognitive-enhancing properties in various behavioral models:

- Animal Studies : In young adult and aged rodents, this compound demonstrated improvements in procedural, spatial, episodic, and working memory tasks. Notably, memory enhancement was more pronounced in middle-aged animals compared to older ones .

Summary of Key Findings

| Study Type | Dose | Effect on Memory | Subject |

|---|---|---|---|

| In vivo | 3 μg/site | Shorter latencies and fewer errors in olfactory discrimination tasks | Rats |

| Behavioral | Various doses | Enhanced episodic memory performance | Rodents |

| Clinical | 15 mg & 50 mg | Improvement in cognitive symptoms over 12 months | Mild Cognitive Impairment patients |

Neuroprotective Effects

This compound has been shown to increase the expression of brain-derived neurotrophic factor (BDNF), which is essential for neuron survival and function. This neuroprotective effect may help mitigate cognitive deficits associated with aging and neurodegenerative diseases .

Clinical Trials

A notable clinical trial investigated the efficacy of this compound in patients with Mild Cognitive Impairment (MCI). The study was a randomized, double-blind, placebo-controlled trial assessing the long-term effects of this compound on episodic memory performance over a year. Preliminary results indicated that systemic administration led to significant improvements compared to placebo .

Preclinical Evidence

In preclinical studies involving microdialysis techniques, this compound was shown to accumulate preferentially in the hippocampus compared to other brain regions. This suggests a targeted action where it exerts its cognitive-enhancing effects most effectively .

Propiedades

IUPAC Name |

(3aS)-2,3,3a,4-tetrahydro-1H-pyrrolo[2,1-c][1,2,4]benzothiadiazine 5,5-dioxide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2O2S/c13-15(14)9-5-2-1-4-8(9)12-7-3-6-10(12)11-15/h1-2,4-5,10-11H,3,6-7H2/t10-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MNTIJYGEITVWHU-SNVBAGLBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2NS(=O)(=O)C3=CC=CC=C3N2C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@@H]2NS(=O)(=O)C3=CC=CC=C3N2C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40938656 | |

| Record name | (3aS)-2,3,3a,4-Tetrahydro-1H-pyrrolo[2,1-c][1,2,4]benzothiadiazine 5,5-dioxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40938656 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

175340-20-2 | |

| Record name | (3aS)-2,3,3a,4-tetrahydro-1H-pyrrolo[2,1-c][1,2,4]benzothiadiazine 5,5-dioxide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=175340-20-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | S18986-1 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0175340202 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (3aS)-2,3,3a,4-Tetrahydro-1H-pyrrolo[2,1-c][1,2,4]benzothiadiazine 5,5-dioxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40938656 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | S-18986 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/IA262432Y9 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.